2',3,4'-Trimethylbutyrophenone
Description
The compound 2',3,3-Trimethylbutyrophenone (TMB), with the molecular formula C₁₂H₁₆O, is a substituted butyrophenone characterized by three methyl groups at the 2', 3, and 3' positions of the aromatic ring (Figure 1). It is industrially significant due to its versatile applications. TMB is widely utilized as a flavoring agent in the food and beverage industry owing to its fruity odor and is incorporated into perfumes and cosmetics as a fragrance component . Additionally, it serves as a pharmaceutical intermediate in synthesizing medications and has been investigated for insect-repellent and antifungal properties . Its stability under standard storage conditions and compatibility with industrial processes make it a valuable compound in multiple sectors.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9(2)7-13(14)12-6-5-10(3)8-11(12)4/h5-6,8-9H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMCRWZVJDAYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3,4’-Trimethylbutyrophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound (benzene or substituted benzene) and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The general reaction scheme is as follows:
Starting Materials: Benzene or substituted benzene, 2’,3,4’-trimethylbutyryl chloride.
Catalyst: Aluminum chloride (AlCl₃).
Solvent: Dichloromethane or carbon disulfide.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of 2’,3,4’-Trimethylbutyrophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, increased safety, and higher yields. The process involves the continuous addition of reactants and catalyst into a reactor, with the product being continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions
2’,3,4’-Trimethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2’,3,4’-Trimethylbutyrophenone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,3,4’-Trimethylbutyrophenone involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential effects on cellular processes and biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Butyrophenones and their derivatives exhibit diverse properties depending on substituent types, positions, and functional groups. Below is a comparative analysis of TMB with two structurally related compounds:
3-(3,4-Dimethoxyphenyl)pentan-2-one (CAS 105638-31-1)
- Molecular Formula : C₁₃H₁₈O₃
- Molecular Weight : 222.28 g/mol
- Substituents : Two methoxy (-OCH₃) groups at the 3' and 4' positions of the phenyl ring.
- Applications : Primarily used as an intermediate in synthesizing granisetron hydrochloride , an antiemetic drug for chemotherapy-induced nausea .
- Key Differences :
2,4,5-Trihydroxybutyrophenone (CAS 1421-63-2)
- Molecular Formula : C₁₀H₁₂O₄
- Molecular Weight : 196.20 g/mol
- Substituents : Three hydroxyl (-OH) groups at the 2', 4', and 5' positions.
- Key Differences :
Table 1: Comparative Data of Butyrophenone Derivatives
Biological Activity
2',3,4'-Trimethylbutyrophenone is an aromatic ketone with significant potential in various biological applications. Characterized by a phenyl group attached to a butyrophenone backbone with three methyl groups at the 2', 3, and 4' positions, this compound has been studied for its chemical properties and biological interactions. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Weight : 190.28 g/mol
- InChI Key : LYMCRWZVJDAYLV-UHFFFAOYSA-N
The compound is synthesized primarily through Friedel-Crafts acylation, utilizing benzene and butyryl chloride in the presence of aluminum chloride as a catalyst. This method allows for the production of high yields under controlled conditions.
The biological activity of 2',3,4'-Trimethylbutyrophenone is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator depending on the target involved. Ongoing research focuses on elucidating specific pathways impacted by this compound.
Antioxidant Properties
Research indicates that 2',3,4'-Trimethylbutyrophenone exhibits antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study showed that compounds with similar structures effectively scavenge reactive oxygen species (ROS), which can lead to cellular damage if not regulated.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It has been shown to inhibit pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases .
Neuroprotective Potential
Emerging evidence suggests that 2',3,4'-Trimethylbutyrophenone may have neuroprotective effects. In animal models of neurodegenerative diseases such as Parkinson's disease (PD), the compound has been observed to improve motor functions and reduce dopaminergic neuron loss . This effect is likely mediated through its interaction with G-protein coupled receptors (GPCRs), which are critical in neurotransmission.
Case Studies
| Study | Findings | |
|---|---|---|
| Study on Antioxidant Activity | Demonstrated significant ROS scavenging ability | Supports potential use as an antioxidant agent |
| In vitro Inflammatory Response Study | Inhibited TNF-alpha and IL-6 production | Suggests anti-inflammatory applications |
| Neuroprotection in PD Models | Improved motor function and reduced neuron loss | Indicates potential for treating neurodegenerative disorders |
Comparative Analysis
The unique substitution pattern of 2',3,4'-Trimethylbutyrophenone differentiates it from structurally similar compounds such as 2',3,3-Trimethylbutyrophenone and 2',4,4-Trimethylbutyrophenone. These structural differences influence not only its reactivity but also its biological activity, making it a candidate for specific therapeutic applications that may not be achievable with other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
